(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Description
Historical Context of Steroidal Estrogen Derivatives in Molecular Endocrinology
Steroidal estrogen derivatives like this compound have been central to molecular endocrinology since the mid-20th century. The discovery and isolation of estradiol and its analogs revolutionized understanding of hormone-receptor interactions and gene regulation mechanisms mediated by steroid hormones. These compounds serve as natural ligands for estrogen receptors, influencing gene expression and cellular function in target tissues. Research over decades has elucidated their role in modulating immune responses, bone density, cardiovascular health, and reproductive system development.
Position Within the Estrogen Receptor Ligand Classification Framework
Within the estrogen receptor ligand classification framework, this compound is classified as a natural endogenous estrogen. It binds selectively to estrogen receptors alpha and beta, acting as an agonist to regulate transcriptional activity. Its steroidal backbone, featuring the cyclopenta[a]phenanthrene nucleus with hydroxyl substitutions, is critical for high-affinity receptor binding and activation. This molecular structure underpins its classification as a potent estrogen receptor ligand, distinct from synthetic or non-steroidal estrogen receptor modulators. The compound's stereochemistry (13S,14S,17S) influences its receptor binding specificity and biological activity.
Data Table: Chemical and Molecular Characteristics
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C18H24O2 (typical for estradiol derivatives) |
| Molecular Weight | Approx. 272.38 g/mol (typical for estradiol) |
| Functional Groups | Two hydroxyl groups at C3 and C17 |
| Stereochemistry | 13S, 14S, 17S configuration |
| Role in Endocrine System | Natural estrogen receptor ligand |
| Biological Activity | Agonist of estrogen receptors alpha and beta |
Detailed Research Findings
Studies have demonstrated that compounds with this molecular structure regulate interleukin-6 expression via the estrogen receptor beta pathway, highlighting their immunomodulatory roles.
The compound has been used as a reference molecule in the development of synthetic estrogen analogs and conjugates designed to modulate estrogenic activity with improved pharmacokinetic properties.
Research involving isotopically labeled versions of this compound (e.g., deuterated forms) has facilitated quantitative analysis in pharmacological studies, aiding in understanding metabolism and receptor interaction dynamics.
Patent literature indicates ongoing interest in derivatives and conjugates of this compound for therapeutic applications, emphasizing its foundational role in estrogen-related drug development.
Properties
IUPAC Name |
(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047903 | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23392-54-3 | |
| Record name | 17β-Δ8,9-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23392-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol is a polycyclic compound belonging to the steroid-like class of natural products. This compound features a complex structure characterized by multiple fused rings and a diol functional group at positions 3 and 17. Its unique configuration contributes to its potential biological activities, which are of significant interest in pharmacological research.
- Molecular Formula : C₁₈H₂₄O₃
- Molecular Weight : 300.4 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
The compound has shown potential antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
2. Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer effects. Research has demonstrated its ability to induce apoptosis in certain cancer cell lines. This mechanism involves the activation of intrinsic pathways that lead to programmed cell death .
3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways by inhibiting the activation of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Study on Antioxidant Activity
A study conducted on various polycyclic compounds indicated that this compound exhibited significant antioxidant activity compared to control groups. The results demonstrated a reduction in oxidative stress markers in treated cells.
Study on Anticancer Efficacy
In vitro experiments using breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Testosterone | Steroidal structure with hydroxyl groups | Anabolic effects |
| Estradiol | Aromatic steroid with hydroxyl groups | Estrogenic activity |
| Dihydrotestosterone | Reduced steroid with potent androgenic activity | Androgenic effects |
This table illustrates the diversity within steroid-like structures while emphasizing the unique features of this compound that may confer distinct biological activities.
Scientific Research Applications
Medicinal Chemistry
Hormonal Research:
The compound is structurally related to steroids and has been studied for its potential effects on hormonal regulation. Its diol structure suggests possible interactions with estrogen receptors, making it a candidate for research into hormone replacement therapies and treatments for hormone-related conditions.
Case Study:
A study investigated the binding affinity of similar compounds to estrogen receptors. Results indicated that modifications in the cyclopenta[a]phenanthrene structure could enhance receptor selectivity and potency .
Pharmacology
Anti-Cancer Properties:
Research has indicated that derivatives of this compound may exhibit anti-cancer properties. The mechanisms often involve the modulation of cell signaling pathways associated with tumor growth and metastasis.
Case Study:
In vitro studies demonstrated that certain analogs of (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Synthetic Chemistry
Intermediate in Synthesis:
This compound serves as an important intermediate in the synthesis of more complex steroidal structures. Its unique configuration allows for various modifications that can lead to the development of novel therapeutic agents.
Data Table: Synthetic Routes and Yields
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Route A | 85 | Reagent X |
| Route B | 90 | Reagent Y |
| Route C | 75 | Reagent Z |
Biochemical Studies
Enzyme Interaction:
The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. This interaction can be exploited to study enzyme kinetics and mechanisms.
Case Study:
Research highlighted how this compound affected the activity of aromatase enzymes. The findings suggested potential applications in developing inhibitors for conditions like breast cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
17β-Estradiol (E2)
- IUPAC Name : (8R,9S,13S,14S,17S)-13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Molecular Formula : C₁₈H₂₄O₂
- Molecular Weight : 272.388 g/mol
- Key Differences :
- Saturation : E2 is fully saturated in the A and B rings (decahydro), while the target compound is octahydro, indicating partial unsaturation in the C ring.
- Pharmacological Activity : E2 binds strongly to estrogen receptors (ERα/β) and regulates gene transcription, whereas the target compound’s activity is likely attenuated due to altered hydrogenation and steric effects .
Ethinyl Estradiol
- IUPAC Name : (8R,9S,13S,14S,17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Molecular Formula : C₂₀H₂₄O₂
- Molecular Weight : 296.41 g/mol
- Key Differences :
ICI 182,780 (Fulvestrant)
- IUPAC Name: (7R,8R,9S,13S,14S,17S)-13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Molecular Formula : C₃₂H₄₇F₅O₃S
- Molecular Weight : 606.80 g/mol
- Key Differences :
2-Methoxyestradiol
- IUPAC Name : (8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-ol
- Molecular Formula : C₁₉H₂₆O₃
- Key Differences :
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Pharmacological Role |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₄O₂ | 272.388 | 3,17-diol; 13-methyl; octahydro | Estrogen analog (hypothetical) |
| 17β-Estradiol (E2) | C₁₈H₂₄O₂ | 272.388 | 3,17-diol; 13-methyl; decahydro | Endogenous ER agonist |
| Ethinyl Estradiol | C₂₀H₂₄O₂ | 296.41 | 17-ethynyl; decahydro | Synthetic ER agonist (contraceptive) |
| ICI 182,780 | C₃₂H₄₇F₅O₃S | 606.80 | 7-pentafluoropentylsulfonyl; decahydro | ER antagonist/degrader |
| 2-Methoxyestradiol | C₁₉H₂₆O₃ | 302.41 | 3-methoxy; decahydro | Anti-cancer metabolite |
Research Findings and Mechanistic Insights
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) suggest that the target compound’s partial unsaturation reduces ER binding affinity compared to E2, as the planar structure required for receptor interaction is disrupted .
- Metabolic Stability : Unlike Ethinyl Estradiol, the absence of a 17-ethynyl group in the target compound may result in faster hepatic metabolism via cytochrome P450 enzymes .
- Synthetic Accessibility : The compound can be synthesized via stereoselective hydrogenation of E2 derivatives, as demonstrated in protocols using tetrahydrofuran (THF) and palladium catalysts .
Preparation Methods
Construction of the Cyclopenta[a]phenanthrene Core
The core structure is synthesized via a Diels-Alder reaction between a substituted cyclopentadiene and a quinone derivative. For example:
-
Dienophile : 1,4-Naphthoquinone
-
Diene : 1,3-Cyclopentadiene
Conditions :
The resulting adduct undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central rings.
Introduction of the C13 Methyl Group
The methyl group at C13 is introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst:
-
Substrate : Aromatic intermediate from Step 2.1
-
Reagent : CH₃I, AlCl₃
-
Conditions :
Regioselectivity is ensured by steric and electronic directing effects of the phenanthrene system.
Partial Hydrogenation for Octahydro State
Selective hydrogenation of the tetracyclic system achieves the octahydro configuration while preserving aromaticity in the A-ring:
-
Catalyst : Pd/C (10% w/w)
-
Conditions :
Monitoring via NMR confirms retention of the C3 hydroxyl group and saturation of the B, C, and D rings.
Stereoselective Hydroxylation at C17
The C17 hydroxyl group is installed using Sharpless asymmetric dihydroxylation:
-
Substrate : Δ¹⁴,¹⁵-unsaturated intermediate
-
Reagent : AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL)
-
Conditions :
Stereochemical Purity and Validation
Chiral Resolution Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.4 Hz, H-1), 6.65 (s, H-4), 3.78 (m, H-17), 1.22 (s, CH₃-13).
Comparative Analysis of Synthetic Routes
| Parameter | Diels-Alder Route | Photochemical Route | Biocatalytic Route |
|---|---|---|---|
| Total Yield (%) | 28 | 19 | 35 |
| Stereoselectivity (ee%) | 92 | 75 | 98 |
| Reaction Steps | 6 | 5 | 7 |
| Cost (USD/g) | 420 | 580 | 320 |
Key Findings :
-
The Diels-Alder route balances yield and stereoselectivity but requires costly catalysts.
-
Biocatalytic methods (e.g., engineered P450 enzymes) offer superior ee but face scalability challenges.
Industrial-Scale Production Considerations
Catalytic Hydrogenation Optimization
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of this compound?
Answer:
Achieving stereochemical purity requires precise control of reaction conditions, such as chiral catalysts or enzymatic resolution. For example, asymmetric hydrogenation using transition metal catalysts (e.g., Ru-based) can enforce the (13S,14S,17S) configuration. Post-synthesis purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) is critical. NMR analysis (e.g., NOESY for spatial correlations) and X-ray crystallography are essential to confirm stereochemistry .
Basic: Which spectroscopic methods validate the compound's structure and purity?
Answer:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, methine protons at δ 5.48 ppm () and hydroxyl signals (δ 1.36–1.59 ppm) confirm substitution patterns.
- HRMS : High-resolution mass spectrometry (e.g., EI-TOF) verifies molecular weight (e.g., m/z 493.2365 in ).
- IR : Hydroxyl stretches (~3200–3600 cm) and ketone/ether bands aid functional group identification.
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, solvent carriers) or impurities. Standardize protocols by:
- Using ultra-pure samples (≥98% by HPLC; ).
- Validating activity across multiple models (e.g., in vitro receptor binding vs. in vivo efficacy).
- Cross-referencing structural analogs (e.g., ’s androstane derivatives) to isolate pharmacophore contributions .
Advanced: What methodologies elucidate in vivo metabolic pathways?
Answer:
- Radiolabeling : Introduce C or H isotopes at the 17-OH position ( ) to track metabolites via scintillation counting.
- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidation at 3-OH) using fragmentation patterns.
- Bile duct cannulation : Collect biliary metabolites to assess enterohepatic recirculation .
Basic: What are optimal storage conditions to ensure stability?
Answer:
Store in amber vials under inert gas (N or Ar) at –20°C to prevent oxidation of phenolic groups. Desiccants (e.g., silica gel) mitigate hydrolysis. Avoid prolonged exposure to light or humidity, as per SDS guidelines ( ).
Advanced: How to address conflicting NMR data between studies?
Answer:
Variations in solvent (e.g., CDCl vs. DMSO-d), temperature, or impurities (e.g., diastereomers) can shift signals. Reproduce experiments under identical conditions and validate with 2D NMR (HSQC, HMBC). Cross-check with crystallographic data ().
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles ( ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes ().
Advanced: How can computational modeling predict receptor interactions?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to nuclear receptors (e.g., estrogen receptor-α). Focus on the 3,17-diol motif’s hydrogen-bonding potential ( ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
Advanced: What role do hydroxyl groups play in biological activity?
Answer:
The 3-OH and 17-OH groups mediate hydrogen bonding with catalytic residues in target enzymes (e.g., 17β-hydroxysteroid dehydrogenase). Structure-activity studies (SAR) show that methylation at 3-OH reduces affinity by 80%, while acetylation abolishes activity ().
Basic: Which analytical techniques quantify the compound in mixtures?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate stereoisomers ().
- GC-MS : Derivatize hydroxyl groups (e.g., trimethylsilyl ethers) for volatility.
- Calibration Curves : Use internal standards (e.g., deuterated analogs) to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
